Boc-DL-His(1-Boc)-DL-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-His(1-Boc)-DL-Pro-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of histidine and proline, both of which are amino acids. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) groups, which serve as protective groups during chemical reactions. These protective groups are crucial in preventing unwanted side reactions, thereby ensuring the integrity of the desired product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-His(1-Boc)-DL-Pro-OH typically involves the protection of the amino groups of histidine and proline with Boc groups. The process begins with the reaction of histidine and proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction results in the formation of Boc-protected histidine and proline. The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-His(1-Boc)-DL-Pro-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HATU.
Oxidation and Reduction: The histidine moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) are frequently used as coupling reagents.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and oxidized or reduced derivatives of the histidine moiety.
Scientific Research Applications
Boc-DL-His(1-Boc)-DL-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Boc-DL-His(1-Boc)-DL-Pro-OH is primarily related to its role as a building block in peptide synthesis. The Boc groups protect the amino groups during the coupling reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc groups are removed under acidic conditions, revealing the free amino groups. This allows the peptide to fold into its active conformation and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Boc-L-His(1-Boc)-L-Pro-OH: A similar compound with L-configuration of histidine and proline.
Fmoc-DL-His(1-Fmoc)-DL-Pro-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protective group instead of Boc.
Boc-DL-His(1-Boc)-DL-Ala-OH: Similar compound with alanine instead of proline.
Uniqueness
Boc-DL-His(1-Boc)-DL-Pro-OH is unique due to its specific combination of histidine and proline with Boc protection. This combination allows for the synthesis of peptides with unique properties and functionalities, making it a valuable tool in peptide chemistry.
Properties
Molecular Formula |
C21H32N4O7 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H32N4O7/c1-20(2,3)31-18(29)23-14(16(26)25-9-7-8-15(25)17(27)28)10-13-11-24(12-22-13)19(30)32-21(4,5)6/h11-12,14-15H,7-10H2,1-6H3,(H,23,29)(H,27,28) |
InChI Key |
VGBYSJWNCPPTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.